
6-Methyl-5,6-dihydroindolizine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,6-dihydroindolizine-7-carbaldehyde is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6th position and an aldehyde group at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydroindolizine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
6-Methyl-5,6-dihydroindolizine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-Methyl-5,6-dihydroindolizine-7-carboxylic acid.
Reduction: 6-Methyl-5,6-dihydroindolizine-7-methanol.
Substitution: 6-Bromo-5,6-dihydroindolizine-7-carbaldehyde or 6-Nitro-5,6-dihydroindolizine-7-carbaldehyde.
科学的研究の応用
6-Methyl-5,6-dihydroindolizine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Methyl-5,6-dihydroindolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indolizine core may also interact with biological receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Methylindole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
5,6-Dihydroindolizine-7-carbaldehyde: Lacks the methyl group at the 6th position.
6-Methyl-5,6-dihydroindolizine-7-carboxylic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Methyl-5,6-dihydroindolizine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
6-methyl-5,6-dihydroindolizine-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-8-6-11-4-2-3-10(11)5-9(8)7-12/h2-5,7-8H,6H2,1H3 |
InChIキー |
XUGTWLDIHOGROU-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C=CC=C2C=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
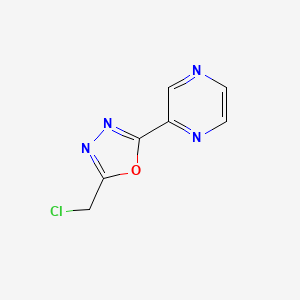
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
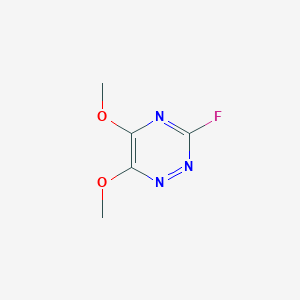
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
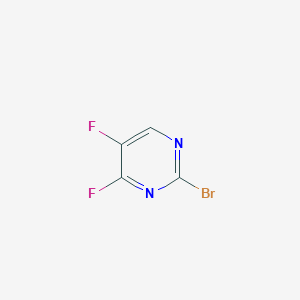

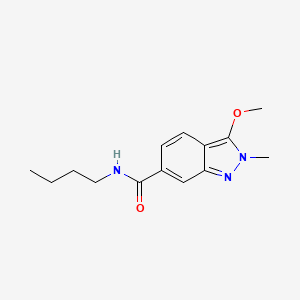
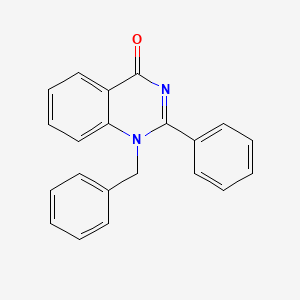
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)


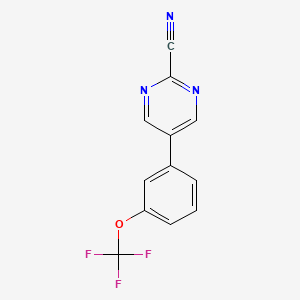
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
